molecular formula C16H14FN5O5 B3168764 Ethyl 3-[4-ethyl-2-(4-fluorophenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl]-1,2,4-oxadiazole-5-carboxylate CAS No. 932974-32-8

Ethyl 3-[4-ethyl-2-(4-fluorophenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl]-1,2,4-oxadiazole-5-carboxylate

Cat. No. B3168764
CAS RN: 932974-32-8
M. Wt: 375.31 g/mol
InChI Key: JHIRHZLMOYQZNG-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups, including an ethyl group, a fluorophenyl group, a tetrahydro-1,2,4-triazin ring, and an oxadiazole ring attached to a carboxylate group . These functional groups could potentially confer a variety of chemical properties to the molecule.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups . The fluorophenyl group, for example, would likely contribute to the compound’s polarity and could influence its interactions with other molecules.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, its solubility, melting point, and boiling point would depend on factors like its polarity and molecular weight .

Scientific Research Applications

Microwave-Assisted Synthesis and Biological Activities

  • Microwave-assisted synthesis of compounds containing a 1,3-oxazol(idin)e, 5-thioxo-1,2,4-triazole, 1,3,4-thiadiazole, 5-thioxo-1,3,4-oxadiazole, or 1,3-thiazole nucleus starting from similar compounds has been explored.
  • These compounds showed promising antimicrobial, antilipase, and antiurease activities (Başoğlu et al., 2013).

Antimicrobial Assessment Using Heterocyclic Compounds

  • The reactivity of Ethyl 1-aminotetrazole-5-carboxylate led to the creation of 1,3,4-oxadiazole-5-thiol structures, which showed significant potential in antimicrobial applications (Taha & El-Badry, 2010).

Antifungal Activities

  • N(1)- and N(3)-(4-fluorophenyl) ureas were studied for their fungitoxic action against A. niger and F. oxyporum, indicating their potential in antifungal applications (Mishra, Singh, & Wahab, 2000).

Structural Studies

  • Synthesis and structural characterization of compounds with similar chemical structures have been conducted, providing insights into the physical and chemical properties of these compounds (Gündoğdu et al., 2017).

Synthesis and Elucidation of Structures

  • The synthesis and structure elucidation of impurities in compounds like diclazuril, a closely related compound, have been studied. This research is significant for improving the quality of related drugs (Zhongke, 2011).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied for potential medicinal applications, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity and toxicity. Proper handling and storage procedures should be followed to ensure safety .

Future Directions

The future research directions for this compound would likely depend on its potential applications. If it shows promise in areas like medicine or materials science, future research might focus on optimizing its synthesis, studying its properties in more detail, or exploring its potential uses .

properties

IUPAC Name

ethyl 3-[4-ethyl-2-(4-fluorophenyl)-3,5-dioxo-1,2,4-triazin-6-yl]-1,2,4-oxadiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN5O5/c1-3-21-14(23)11(12-18-13(27-20-12)15(24)26-4-2)19-22(16(21)25)10-7-5-9(17)6-8-10/h5-8H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHIRHZLMOYQZNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=NN(C1=O)C2=CC=C(C=C2)F)C3=NOC(=N3)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-[4-ethyl-2-(4-fluorophenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl]-1,2,4-oxadiazole-5-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-[4-ethyl-2-(4-fluorophenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl]-1,2,4-oxadiazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-[4-ethyl-2-(4-fluorophenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl]-1,2,4-oxadiazole-5-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 3-[4-ethyl-2-(4-fluorophenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl]-1,2,4-oxadiazole-5-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 3-[4-ethyl-2-(4-fluorophenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl]-1,2,4-oxadiazole-5-carboxylate
Reactant of Route 5
Ethyl 3-[4-ethyl-2-(4-fluorophenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl]-1,2,4-oxadiazole-5-carboxylate
Reactant of Route 6
Ethyl 3-[4-ethyl-2-(4-fluorophenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl]-1,2,4-oxadiazole-5-carboxylate

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